Boc-n-me-tyr-oh.dcha

Peptide Synthesis Process Chemistry Solid-Phase Synthesis

Peptide lead candidates often fail due to rapid in vivo proteolytic degradation. Boc-N-Me-Tyr-OH.DCHA addresses this by incorporating an N-methyl group at tyrosine residues, sterically hindering enzymatic cleavage and extending peptide half-life. Unlike its free-acid analog (CAS 82038-34-4), which is an oil, this DCHA salt is a crystalline solid enabling accurate automated dispensing and reliable long-term storage for GMP SPPS workflows. • ≥98% HPLC purity minimizes deletion byproducts and simplifies downstream purification. • Crystalline, free-flowing powder compatible with automated solid-phase synthesizers. • Soluble in DMF, DMSO, and chlorinated solvents for flexible coupling protocols.

Molecular Formula C27H44N2O5
Molecular Weight 476.6 g/mol
CAS No. 95105-25-2
Cat. No. B613642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-n-me-tyr-oh.dcha
CAS95105-25-2
Synonyms95105-25-2; Boc-N-Me-Tyr.DCHA; Dicyclohexylamine(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoate; boc-n-me-tyr-oh.dcha; PubChem20979; Boc-N-Me-Tyr-OHCHA; MolPort-006-701-284; CB-1690; AK-50263; ST2412799; FT-0696212; N-Boc-N-methyl-L-tyrosinedicyclohexylammoniumsalt; I14-33241
Molecular FormulaC27H44N2O5
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2
InChIKeyDVADYPVUIPQNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-Me-Tyr-OH.DCHA: Protected Amino Acid for Peptide Synthesis


Boc-N-Me-Tyr-OH.DCHA (CAS 95105-25-2) is a protected amino acid derivative specifically formulated as the dicyclohexylamine (DCHA) salt of N-Boc-N-methyl-L-tyrosine. It serves as a synthetic building block primarily for solid-phase peptide synthesis (SPPS) [1]. The compound's core features are an acid-labile tert-butoxycarbonyl (Boc) protecting group on the secondary amine, a methyl group substituting the amide nitrogen, and the free carboxylic acid neutralized by DCHA. This salt form differentiates it from the corresponding free acid (Boc-N-Me-Tyr-OH, CAS 82038-34-4) in terms of physical form and handling properties. The inclusion of an N-methyl group on the tyrosine residue imparts significant advantages to the final peptide product, including enhanced metabolic stability and modulation of secondary structure, making it a key reagent in medicinal chemistry and drug discovery efforts aimed at developing peptide-based therapeutics [2].

Designed for solid-phase peptide synthesis (SPPS) workflows
N-methyl tyrosine building block for peptide stability and conformation research
Crystalline DCHA salt form supports reproducible automated dispensing

Why Generic Tyrosine Analogs Cannot Substitute


The selection of Boc-N-Me-Tyr-OH.DCHA over a generic Boc-Tyr-OH derivative or a non-salt N-methyl tyrosine is driven by two independent, non-interchangeable properties critical to peptide synthesis and drug development. First, substituting with the unmodified Boc-Tyr-OH (CAS 3978-80-1) results in a peptide that retains a standard amide proton, making it susceptible to rapid proteolytic degradation and limiting its in vivo half-life . The N-methyl group in Boc-N-Me-Tyr-OH.DCHA directly abrogates this proteolytic susceptibility, a critical differentiator for therapeutic applications [1]. Second, substituting with the free acid, Boc-N-Me-Tyr-OH (CAS 82038-34-4), which is an oil [2], introduces significant handling and purity challenges in large-scale or automated workflows compared to the crystalline DCHA salt form. These two differentiators—biological stability and physical processability—are intrinsic to the compound's specific molecular and salt form and cannot be replicated by close analogs.

Unmodified Boc-Tyr-OH lacks N-methyl protection, which may increase proteolytic susceptibility in peptide stability studies.

The free acid form (Boc-N-Me-Tyr-OH) is reported as an oil, potentially causing handling and purity inconsistencies in automated SPPS.

Key Differentiators of Boc-N-Me-Tyr-OH.DCHA


Crystalline Salt vs. Oily Free Acid for Handling

The dicyclohexylamine (DCHA) salt form of Boc-N-Me-Tyr-OH (CAS 95105-25-2) is a crystalline solid, in contrast to the corresponding free acid, Boc-N-Me-Tyr-OH (CAS 82038-34-4), which is reported as an oil [1]. This difference in physical state is critical for accurate weighing, storage stability, and automated solid-phase peptide synthesis workflows.

Physical Form Comparison
Reported
Crystalline solid
mp 188–199 °C
Oily liquid
(free acid)
Supports accurate gravimetric dispensing and automated synthesis workflows.
Physical state verified at ambient temperature.
Peptide Synthesis Process Chemistry Solid-Phase Synthesis

High HPLC Purity Specifications

Reputable suppliers specify a minimum HPLC purity of ≥99% for Boc-N-Me-Tyr-OH.DCHA . This level of purity is consistently offered and verified by analytical certificates, contrasting with lower purity thresholds (e.g., 97-98%) sometimes offered for other Boc-protected amino acids or less specialized building blocks.

HPLC Purity
Specification review
≥99%
High purity specification may reduce deletion sequence burden in complex peptides.
Verify lot-specific certificate of analysis.
Peptide Synthesis Quality Control cGMP Manufacturing

N-Methylation Confers Protease Resistance

The N-methyl group on the tyrosine residue confers resistance to enzymatic degradation compared to peptides containing unmodified tyrosine. While direct comparative data for Boc-N-Me-Tyr-OH.DCHA is not available, class-level evidence from N-methylated CCK analogs shows that N-methylation at a specific amide bond can drastically increase peptide stability. For example, CCK analogs containing N-Me-Nle exhibited high stability toward enkephalinase and enzymes in rat brain membrane preparations [1]. This class-level inference is foundational to the use of N-methylated amino acids like Boc-N-Me-Tyr-OH.DCHA.

Protease Resistance
Class-level
N-methylated CCK analogs reported high enzymatic stability
May support selection for peptide libraries with improved stability profiles.
Class-level inference; direct data for this building block not available.
Peptide Therapeutics Protease Resistance Pharmacokinetics

Conformational Constraint via N-Methylation

The incorporation of N-methylated amino acids, like the one derived from Boc-N-Me-Tyr-OH.DCHA, is a recognized strategy to modulate peptide conformation. The N-methyl group introduces steric hindrance that restricts rotation around the N-Cα and Cα-C bonds, thereby influencing the peptide backbone's available conformational space and potentially improving receptor binding affinity [1].

Conformational Bias
Class-level
N-methylation restricts backbone flexibility, potentially promoting β-turns
May support receptor binding optimization through conformational pre-organization.
Sequence-dependent effect; verify in target peptide context.
Peptide Conformation Receptor Binding Structure-Activity Relationship

Higher Molar Mass for Reaction Planning

The DCHA salt form (C15H21NO5·C12H23N) has a molecular weight of 476.65 g/mol . This is significantly higher than the molecular weight of the corresponding free acid, Boc-N-Me-Tyr-OH (C15H21NO5, MW: 295.33 g/mol) . This difference directly impacts reaction stoichiometry calculations, and it is crucial for chemists to use the correct molecular weight to avoid errors in molarity calculations during coupling reactions.

Molecular Weight
Specification review
476.65 g/mol
Correct MW avoids 61.4% stoichiometric error vs. free acid (295.33 g/mol).
Use salt-form MW for coupling calculations.
Process Chemistry Reaction Stoichiometry Scale-up Calculations

Distinct Melting Point for Identity Verification

The DCHA salt exhibits a distinct melting point range of 188-199 °C , which is substantially higher than that of the free acid, Boc-N-Me-Tyr-OH (140-142 °C) [1]. This physical property serves as a simple and reliable method for confirming the identity of the correct salt form upon receipt and for assessing gross purity.

Melting Point
Reported
188–199 °C
Allows rapid identity confirmation vs. free acid (140–142 °C).
Capillary method; verify against lot certificate.
Analytical Chemistry Quality Control Compound Identity Verification

Research and Development Applications


Protease-Resistant Peptide Therapeutics

Boc-N-Me-Tyr-OH.DCHA is a critical building block for solid-phase synthesis of therapeutic peptides designed to have extended in vivo half-lives. The N-methyl group incorporated into the peptide backbone provides steric hindrance that protects against enzymatic degradation, a key advantage established by class-level evidence from N-methylated peptide analogs [1]. Researchers developing stable analogs of natural hormones, antimicrobial peptides, or enzyme inhibitors would specifically procure this compound to introduce this protective N-methylation at a defined tyrosine position.

Constrained Peptide Libraries for Drug Discovery

In medicinal chemistry campaigns aiming to improve receptor binding affinity and selectivity, Boc-N-Me-Tyr-OH.DCHA is used to synthesize peptide libraries with restricted conformational flexibility. The N-methyl group limits the backbone's conformational space, potentially stabilizing the bioactive conformation and reducing entropic penalty upon binding [2]. This makes it a valuable monomer for exploring structure-activity relationships (SAR) around tyrosine residues in lead peptide optimization.

Large-Scale Peptide API Manufacturing

The DCHA salt form, characterized by its crystalline nature and high commercial purity (≥99% by HPLC) , is ideally suited for process chemistry and GMP manufacturing of peptide Active Pharmaceutical Ingredients (APIs). The solid form allows for accurate automated dispensing and reliable long-term storage, while the high purity specification reduces the formation of deletion byproducts, thereby simplifying downstream purification and improving overall yield . This is in direct contrast to the oily free acid form (CAS 82038-34-4), which is less amenable to industrial-scale handling.

PROTACs and Complex Bioconjugates

As a building block for advanced therapeutic modalities, Boc-N-Me-Tyr-OH.DCHA is used in the synthesis of peptide-based linkers or ligands for Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates [3]. Its N-methyl group can enhance the metabolic stability of the linker region, a crucial factor for the in vivo efficacy of such complex molecules. The DCHA salt's favorable solubility in organic solvents like DMF and DMSO [3] further facilitates its use in the multi-step, solution-phase syntheses often required for these advanced constructs.

Application
Selection Property
Validation Focus
Protease-resistant peptide research
N-Methylation for metabolic stability
Enzymatic degradation assays
Conformational constraint studies
Backbone N-methylation restricts flexibility
Receptor binding and conformation analysis
Process-scale peptide synthesis
Crystalline salt form, high purity
Automated dispensing and purity validation
PROTAC and bioconjugate synthesis
Solubility in DMF/DMSO, N-methyl stability
Linker stability and conjugation efficiency

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